N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
Description
The compound N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide features a hydrazone backbone with a 3-chlorophenyl substituent at the imine position and a 2-methyl-5-isopropylphenoxy group at the acetohydrazide moiety. Its structural uniqueness lies in the electron-withdrawing chlorine atom at the meta-position of the phenyl ring and the bulky isopropyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)16-8-7-14(3)18(10-16)24-12-19(23)22-21-11-15-5-4-6-17(20)9-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLZUZTZAGKPZ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
(a) Chlorophenyl Variations
- N'-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide (Compound 6) : Replacing the 3-chlorophenyl group with a 4-chlorophenyl substituent alters electronic distribution and steric effects. The para-chlorine may enhance π-π stacking with aromatic residues in enzyme active sites.
- L67 (2-[(3,5-dibromo-4-methylphenyl)amino]-N'-[(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide) : Incorporates a nitro group and bromine substituents, increasing hydrophobicity and hydrogen-bonding capacity. Bioactivity: Acts as a selective DNA ligase inhibitor, highlighting the role of electron-withdrawing groups in enzyme inhibition.
(b) Phenoxy Group Modifications
- (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (Compound 2l) : Replaces the isopropylphenoxy group with a coumarin-derived moiety. Physical Properties: Higher melting point (224°C) compared to non-coumarin analogs, likely due to enhanced crystallinity.
Fluorinated Hydrazones
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide (Hydrazone 114) :
- Fluorine at the para-position increases metabolic stability and membrane permeability.
- Bioactivity: Exhibited antimicrobial activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM), suggesting fluorinated hydrazones as promising antibacterial agents.
Triazole-Containing Analogs
- Synthesis: Prepared via condensation with 2-ethoxybenzaldehyde, demonstrating versatility in substituent incorporation.
Structural and Crystallographic Insights
- Crystal Packing and Conformation: In 2-(2,4-dichlorophenoxy)-N′-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide, the twist angle between the phenoxy ring and hydrazide group is 77.8°, influencing molecular stacking . The trans conformation of the hydrazide backbone in analogs like 2-(4-chlorophenoxy)-N′-acetylacetohydrazide (C–N–N–C torsion angle = 180°) enhances planarity and intermolecular hydrogen bonding .
Biological Activity
N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a 3-chlorophenyl group and a 2-methyl-5-(propan-2-yl)phenoxy moiety, which contribute to its unique chemical behavior and biological activity. The general formula can be represented as follows:
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess comparable effects.
Antioxidant Properties
The antioxidant capacity of hydrazone compounds is often attributed to their ability to scavenge free radicals. Preliminary studies suggest that this compound can inhibit oxidative stress markers, thus providing protective effects against cellular damage.
Anti-inflammatory Effects
Hydrazones have been noted for their anti-inflammatory properties. Evidence from related compounds indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The proposed mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors. It is hypothesized that the compound forms stable complexes with metal ions, which may inhibit enzyme activity by blocking active sites or altering enzyme conformation.
Study 1: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Study 2: Antioxidant Activity Evaluation
In another study, the antioxidant potential was evaluated using DPPH radical scavenging assay:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 85 |
The results suggest a dose-dependent increase in antioxidant activity.
Q & A
Q. What are the standard synthetic pathways for N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Condensation of hydrazide derivatives with substituted aldehydes (e.g., 3-chlorobenzaldehyde) under acidic or basic conditions.
- Step 2 : Etherification of phenoxyacetate intermediates using alkyl halides or Mitsunobu reactions. Optimization strategies include:
- Adjusting solvent polarity (e.g., DMSO for solubility ).
- Controlling temperature (reflux vs. room temperature) to minimize side reactions .
- Using catalysts like triethylamine to accelerate condensation . Reaction progress is monitored via TLC and confirmed by NMR .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazone (C=N) formation (~8.5 ppm for imine protons) and aromatic substituents .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. What functional groups in this compound are critical for its chemical reactivity?
- Hydrazide moiety : Participates in nucleophilic acyl substitutions and metal coordination .
- Chlorophenyl group : Enhances lipophilicity and influences π-π stacking interactions .
- Phenoxy ether : Stabilizes the structure via steric hindrance and hydrogen bonding .
Advanced Research Questions
Q. How can computational methods predict the biological targets or pharmacokinetic properties of this compound?
Methodologies include:
- Molecular docking : Software like AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs) .
- ADMET prediction : Tools like SwissADME to estimate bioavailability, logP, and metabolic stability .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict redox behavior . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
Q. How can contradictory spectroscopic data during characterization be resolved?
Strategies include:
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., SHELXL refinement ).
- 2D NMR : Use COSY and HSQC to resolve overlapping signals in complex aromatic regions .
- Isotopic labeling : Introduce ¹³C/¹⁵N to track ambiguous peaks . Contradictions in mass spectra (e.g., unexpected adducts) require re-analysis in different ionization modes (ESI vs. MALDI) .
Q. What strategies optimize yield in multi-step syntheses of analogs with enhanced bioactivity?
- Parallel synthesis : Screen substituents (e.g., replacing 3-chlorophenyl with bromo/methoxy groups) using automated reactors .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .
- Scale-up considerations : Use flow chemistry for improved heat/mass transfer in phenoxy ether formation . Bioactivity data from MIC assays (antimicrobial) or MTT assays (cytotoxicity) guide structural modifications .
Q. How is the crystal structure determined, and what insights does it provide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
